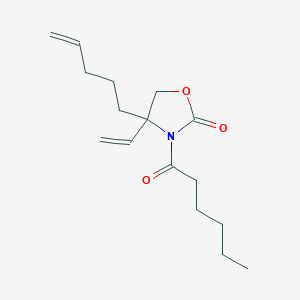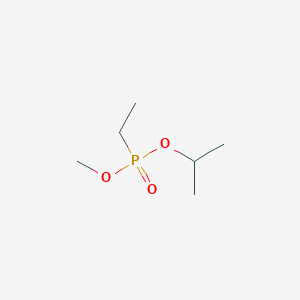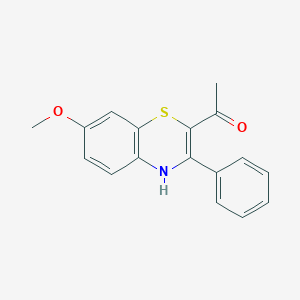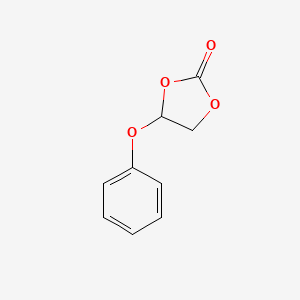
N,N'-Dibenzoyl-4-allylbenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dibenzoyl-4-allylbenzene-1,2-diamine is an organic compound characterized by the presence of two benzoyl groups attached to a 4-allylbenzene-1,2-diamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dibenzoyl-4-allylbenzene-1,2-diamine typically involves the reaction of 4-allylbenzene-1,2-diamine with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N,N’-Dibenzoyl-4-allylbenzene-1,2-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Dibenzoyl-4-allylbenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The benzoyl groups can be reduced to form the corresponding alcohols.
Substitution: The benzoyl groups can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Acyl chlorides or anhydrides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Alcohols.
Substitution: Various acylated derivatives.
Applications De Recherche Scientifique
N,N’-Dibenzoyl-4-allylbenzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N,N’-Dibenzoyl-4-allylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl groups may facilitate binding to these targets, while the allyl group can undergo further chemical modifications. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dibenzoyl-1,2-diaminobenzene: Lacks the allyl group, which may affect its reactivity and applications.
N,N’-Dibenzoyl-4-methylbenzene-1,2-diamine: Contains a methyl group instead of an allyl group, leading to different chemical properties.
Uniqueness
N,N’-Dibenzoyl-4-allylbenzene-1,2-diamine is unique due to the presence of the allyl group, which provides additional reactivity and potential for further chemical modifications. This makes it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
820246-24-0 |
|---|---|
Formule moléculaire |
C23H20N2O2 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
N-(2-benzamido-4-prop-2-enylphenyl)benzamide |
InChI |
InChI=1S/C23H20N2O2/c1-2-9-17-14-15-20(24-22(26)18-10-5-3-6-11-18)21(16-17)25-23(27)19-12-7-4-8-13-19/h2-8,10-16H,1,9H2,(H,24,26)(H,25,27) |
Clé InChI |
KQKFWXSMLZVEQF-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid](/img/structure/B12535073.png)
![1-[2-Methoxy-6-(methoxymethoxy)phenyl]methanamine](/img/structure/B12535081.png)
![Dimethyl[3-(triethoxysilyl)propyl]phosphane](/img/structure/B12535085.png)
![4-[(Benzyloxy)methyl]-2H-1,2,3-triazole](/img/structure/B12535088.png)
![[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol](/img/structure/B12535111.png)

![5-[[3-Ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12535128.png)
![1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate](/img/structure/B12535134.png)


